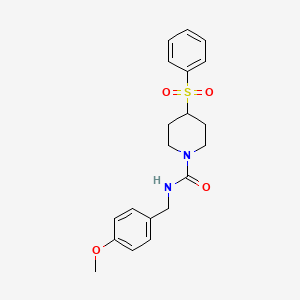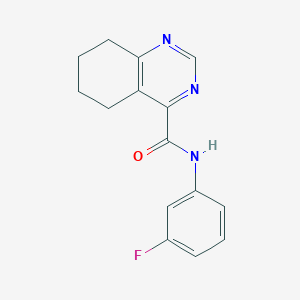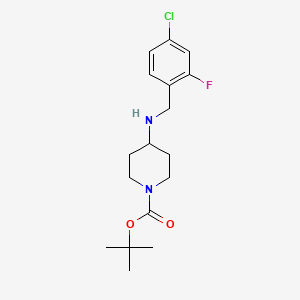
tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate, also known as BCFP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine carboxylates, which are known for their various biological activities. BCFP has been found to exhibit unique properties that make it a valuable tool for studying the mechanisms of certain physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
"tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate" is significant in the synthesis of complex molecules like Vandetanib, a therapeutic agent. Its synthetic route involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, demonstrating its utility in producing commercially valuable pharmaceuticals with higher yields and commercial value in manufacturing scales (W. Mi, 2015).
Catalysis and Environmental Impact
Further, this compound plays a role in environmental chemistry, particularly in studies related to the decomposition of environmental pollutants. For instance, research on the decomposition of Methyl Tert-Butyl Ether (MTBE) in a cold plasma reactor highlights the application of related tert-butyl compounds in environmental remediation. The study shows that applying radio frequency plasma to the decomposition of MTBE, with the addition of hydrogen, offers a new method of converting MTBE into less harmful substances, demonstrating the potential of tert-butyl derivatives in pollution control (L. Hsieh et al., 2011).
Bioactivities and Toxicity Studies
Moreover, the bioactivity and toxicity of derivatives of tert-butyl compounds, such as 2,4-Di-tert-butylphenol, are extensively studied. These compounds are found in various species and exhibit potent toxicity against almost all testing organisms. Such studies are crucial for understanding the environmental impact and safety of tert-butyl derivatives. The comprehensive review by Fuqiang Zhao et al. (2020) on the bioactivities and natural sources of 2,4-DTBP and its analogs highlights the importance of understanding the ecological and health impacts of these compounds (Fuqiang Zhao et al., 2020).
Safety and Hazards
The safety data sheet suggests that if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-chloro-2-fluorophenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-4-5-13(18)10-15(12)19/h4-5,10,14,20H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHCJQWMLFDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

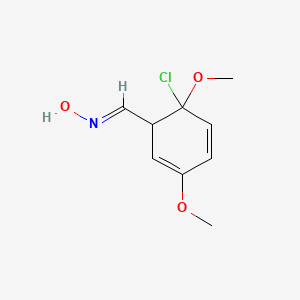
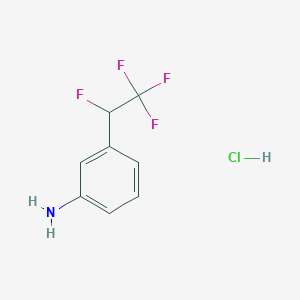
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)
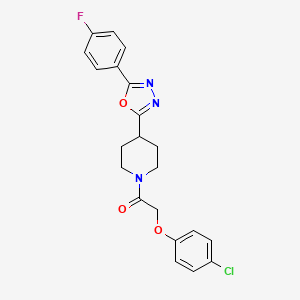
![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)

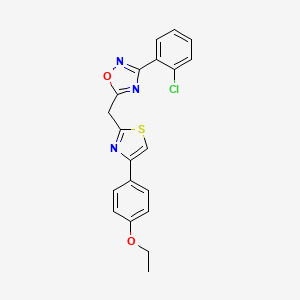
![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)

![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)
![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)
